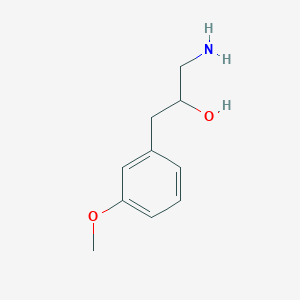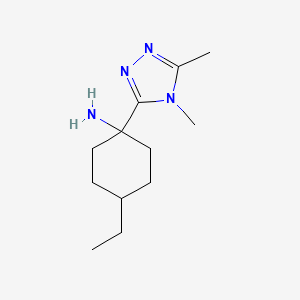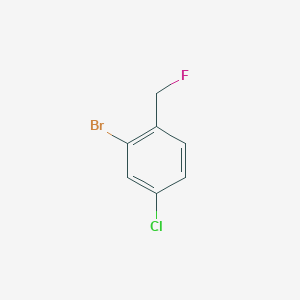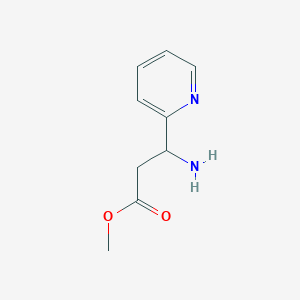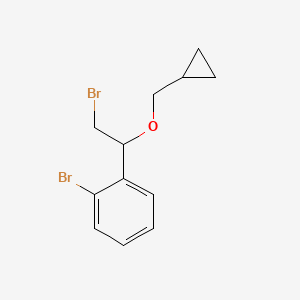
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene is an organic compound with the molecular formula C12H14Br2O. This compound is characterized by the presence of two bromine atoms and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene typically involves the bromination of 2-(cyclopropylmethoxy)ethylbenzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Bromination: The starting material, 2-(cyclopropylmethoxy)ethylbenzene, is treated with bromine in the presence of a catalyst such as iron(III) bromide.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and cyclopropylmethoxy group. The compound can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(cyclopropylmethoxy)benzene: Similar structure but lacks the additional bromine atom.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of a cyclopropylmethoxy group.
Uniqueness
1-Bromo-2-(2-bromo-1-(cyclopropylmethoxy)ethyl)benzene is unique due to the presence of both bromine atoms and the cyclopropylmethoxy group, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C12H14Br2O |
|---|---|
Molekulargewicht |
334.05 g/mol |
IUPAC-Name |
1-bromo-2-[2-bromo-1-(cyclopropylmethoxy)ethyl]benzene |
InChI |
InChI=1S/C12H14Br2O/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
InChI-Schlüssel |
BZJJYRZRYRLPJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC(CBr)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



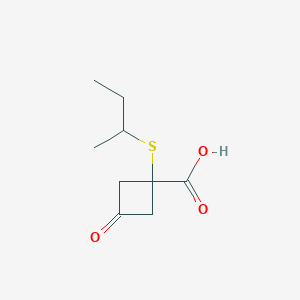

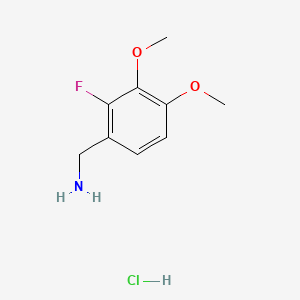
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
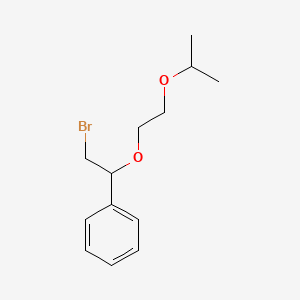
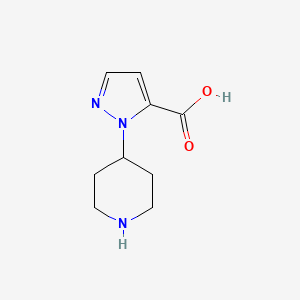
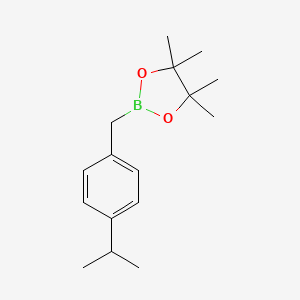
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
